molecular formula C12H11N5O4 B10895171 N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B10895171
M. Wt: 289.25 g/mol
InChI Key: XFMLVAVWVXZAFN-UHFFFAOYSA-N
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Description

O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring and a nitrobenzene moiety

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H11N5O4/c1-16-7-9(6-14-16)12(18)21-15-11(13)8-2-4-10(5-3-8)17(19)20/h2-7H,1H3,(H2,13,15)

InChI Key

XFMLVAVWVXZAFN-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-nitrobenzohydroxamic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

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